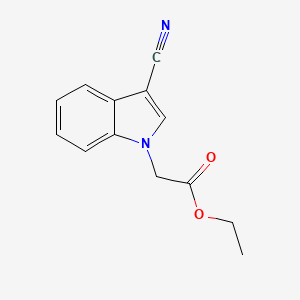![molecular formula C9H9ClN6O3 B10898489 4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10898489.png)
4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is primarily used as a herbicide for controlling both annual and perennial broadleaf weeds.
- The compound’s mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) .
4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide: is a chemical compound belonging to the phenylpyrazole class.
Preparation Methods
Synthetic Routes: The synthetic route to produce this compound involves several steps, including the introduction of the chloro and nitro groups. Detailed reaction conditions are proprietary, but it typically starts from commercially available starting materials.
Industrial Production: Industrial-scale production methods are closely guarded by manufacturers, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and novel derivatives.
Biology: Investigating its effects on plant growth and development.
Medicine: Exploring potential pharmaceutical applications (although limited information is available).
Industry: Herbicide development and crop protection.
Mechanism of Action
- The compound inhibits protoporphyrinogen oxidase (Protox) , a key enzyme in the biosynthesis of chlorophyll.
- By disrupting chlorophyll production, it interferes with photosynthesis in susceptible plants, leading to their death.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s specific substitution pattern and nitro group differentiate it from other related compounds.
Remember that while some details are proprietary or limited due to commercial interests, the information provided here highlights the essential aspects of this compound
Properties
Molecular Formula |
C9H9ClN6O3 |
|---|---|
Molecular Weight |
284.66 g/mol |
IUPAC Name |
4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9ClN6O3/c1-15-5(2-3-12-15)4-11-9(17)7-6(10)8(14-13-7)16(18)19/h2-3H,4H2,1H3,(H,11,17)(H,13,14) |
InChI Key |
BJKSGCHOGFAUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B10898407.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10898422.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B10898426.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898433.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10898438.png)
![3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B10898440.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898448.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10898456.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide](/img/structure/B10898464.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10898470.png)
![3-({[4-(Dimethylamino)phenyl]carbonyl}amino)-4-methoxybenzamide](/img/structure/B10898478.png)
![5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione](/img/structure/B10898480.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10898495.png)
